molecular formula C20H21BrN2O4 B2917248 (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 1448026-72-9

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

Cat. No.: B2917248
CAS No.: 1448026-72-9
M. Wt: 433.302
InChI Key: PGXRFGGHJRWJMS-UHFFFAOYSA-N
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Description

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a complex organic compound that features multiple functional groups, making it a subject of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone typically involves multi-step organic synthesis. A common approach includes:

  • Synthesis of 3-Bromopyridin-2-yl hydroxylamine: : This is achieved through the bromination of 2-pyridinol with bromine in acetic acid.

  • Coupling Reaction: : The bromopyridinyl group is then coupled with piperidine via nucleophilic substitution.

  • Attachment to 3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl methanone: : This involves the reaction of the coupled intermediate with the methanone derivative, often using strong bases or catalytic amounts of acids under controlled temperature and pressure.

Industrial Production Methods

For industrial scale-up, these reactions are optimized to increase yield and reduce waste. Flow chemistry and continuous production techniques are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions It Undergoes

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone can undergo several types of chemical reactions:

  • Oxidation: : This can occur at the aromatic rings and can be mediated by oxidizing agents like potassium permanganate.

  • Reduction: : Reduction of the bromopyridinyl group to the corresponding amine derivative is possible using agents like lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution at the bromopyridinyl moiety can introduce various substituents, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride

  • Substitution Reagents: : Alkoxides, amines, Grignard reagents

Major Products Formed from These Reactions

  • Oxidation Products: : Corresponding quinones and other oxygenated derivatives

  • Reduction Products: : Amine derivatives

  • Substitution Products: : Varied, depending on the substituent introduced

Scientific Research Applications

This compound has a wide array of scientific research applications:

  • Chemistry: : Used in synthetic organic chemistry for the development of new organic compounds and materials.

  • Biology: : Investigated for its potential as a ligand in biochemical assays.

  • Medicine: : Explored for its potential pharmacological properties, possibly acting on neurological pathways.

  • Industry: : Utilized in material science for the synthesis of advanced polymers and other materials.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism by which (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone exerts its effects can vary:

  • Binding to Enzymes: : It may act as an inhibitor or activator of specific enzymes.

  • Receptor Interactions: : Potential interactions with neurological receptors influencing pathways like neurotransmission.

Comparison with Similar Compounds

Compared to similar compounds, (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is unique due to its dual aromatic systems and the presence of a piperidine ring. This unique structure might confer distinctive biological activity and reactivity.

  • Similar Compounds

    • (4-((2-Bromopyridin-3-yl)oxy)piperidin-1-yl)methanone

    • (3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

Each of these related compounds might offer different reactivity and applications, underscoring the specificity and potential of this compound.

Properties

IUPAC Name

[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O4/c1-13-18(27-17-7-3-2-6-16(17)25-13)20(24)23-11-8-14(9-12-23)26-19-15(21)5-4-10-22-19/h2-7,10,13-14,18H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXRFGGHJRWJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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